molecular formula C19H23NO2 B4770515 4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide

4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide

Cat. No. B4770515
M. Wt: 297.4 g/mol
InChI Key: YWYJLVITOZAZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide, commonly known as MPPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPPEB is not yet fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of anxiety and mood. MPPEB has been found to increase the activity of GABA receptors, leading to an overall reduction in anxiety and improvement in mood.
Biochemical and Physiological Effects:
MPPEB has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. It also exhibits antioxidant properties, which may be beneficial in reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPPEB in lab experiments is its ability to cross the blood-brain barrier, making it an effective tool for studying the effects of drugs on the central nervous system. However, one of the limitations of using MPPEB is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on MPPEB. One area of research is the study of its potential applications in the treatment of anxiety and depression in humans. Another area of research is the study of its effects on other neurotransmitter systems in the brain. Additionally, research could be conducted to investigate the potential use of MPPEB as a tool for studying other drugs that act on the GABAergic system.
Conclusion:
In conclusion, MPPEB is a chemical compound that has shown potential for a range of scientific research applications. Its ability to cross the blood-brain barrier and exhibit anxiolytic and antidepressant-like effects makes it a promising candidate for the treatment of anxiety and depression in humans. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Scientific Research Applications

MPPEB has been studied extensively for its potential applications in scientific research. One of the primary areas of research is the study of its effects on the central nervous system. MPPEB has been found to exhibit anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.

properties

IUPAC Name

4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-16-7-11-18(12-8-16)22-14-13-20-19(21)17-9-5-15(2)6-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYJLVITOZAZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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